An In-depth Technical Guide to the Structure Elucidation of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid
An In-depth Technical Guide to the Structure Elucidation of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinoline carboxylic acids are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Their synthesis and unambiguous structure confirmation are critical first steps in drug discovery and development. This whitepaper provides a comprehensive technical guide to the structural elucidation of a specific derivative, 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid. It details a plausible synthetic route, outlines the complete analytical workflow, and presents a thorough interpretation of spectroscopic data including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data are systematically tabulated for clarity and comparative analysis.
Proposed Synthesis Pathway
The synthesis of the target compound can be efficiently achieved via a Gould-Jacobs reaction. This established method involves the condensation of an appropriately substituted aniline with a diethyl ethoxymethylenemalonate (EMME) derivative or a similar β-keto ester equivalent, followed by thermal cyclization and subsequent hydrolysis. For the target molecule, the logical starting materials are 3-chloro-2-methylaniline and diethyl 2-acetylmalonate. The reaction proceeds through an intermediate which is cyclized at high temperature, followed by saponification to yield the final carboxylic acid.
Caption: Proposed Gould-Jacobs synthesis pathway for the target compound.
Structure Elucidation Workflow
The confirmation of the molecular structure is a systematic process that integrates synthesis with multiple analytical techniques. The crude product from the synthesis is first purified, typically by recrystallization, to ensure the analytical data collected is from a pure sample. Subsequently, a battery of spectroscopic methods is employed. Mass spectrometry establishes the molecular weight and elemental composition. Infrared spectroscopy identifies the key functional groups present. Finally, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the definitive assembly of the molecular skeleton.
Caption: Logical workflow for the structure elucidation process.
Spectroscopic Data & Interpretation
The following sections detail the expected spectroscopic data for 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid. This data is predicted based on established principles and data from structurally similar compounds.[1][2]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a proton map of the molecule. The aromatic region is expected to show two doublets corresponding to the protons at the C5 and C6 positions. Two singlets in the aliphatic region will correspond to the two methyl groups, with the C8-methyl appearing at a slightly lower field than the C2-methyl due to its position on the benzene ring. A very broad singlet at a high chemical shift is characteristic of the carboxylic acid proton.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.5 | br s | 1H | COOH | Highly deshielded acidic proton, subject to hydrogen bonding. |
| 8.15 | d | 1H | H-5 | Aromatic proton, doublet due to coupling with H-6. |
| 7.68 | d | 1H | H-6 | Aromatic proton, doublet due to coupling with H-5. |
| 2.75 | s | 3H | C8-CH₃ | Methyl group on the aromatic ring. |
| 2.60 | s | 3H | C2-CH₃ | Methyl group adjacent to the nitrogen in the quinoline ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum is expected to show 12 distinct signals, corresponding to the 11 carbons in the core structure and the carboxylic acid carbon. The carbonyl carbon of the carboxylic acid will be the most downfield signal. Aromatic and heterocyclic carbons will resonate between 120-150 ppm, while the methyl carbons will appear upfield.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| 168.5 | C=O | Carboxylic acid carbonyl carbon. |
| 152.0 | C-2 | sp² carbon attached to nitrogen and methyl group. |
| 146.8 | C-8a | Quaternary carbon at the ring junction. |
| 138.0 | C-4 | sp² carbon adjacent to the carboxylic acid group. |
| 135.5 | C-7 | Quaternary carbon attached to chlorine. |
| 130.0 | C-4a | Quaternary carbon at the ring junction. |
| 128.5 | C-5 | Aromatic CH carbon. |
| 126.2 | C-6 | Aromatic CH carbon. |
| 125.0 | C-8 | Quaternary carbon attached to a methyl group. |
| 122.1 | C-3 | sp² carbon attached to the carboxylic acid group. |
| 23.5 | C2-CH₃ | Methyl carbon at position 2. |
| 17.8 | C8-CH₃ | Methyl carbon at position 8. |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula. The presence of a chlorine atom is readily identified by the characteristic M+ and M+2 isotopic peaks in an approximate 3:1 ratio.
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Assignment | Rationale |
|---|---|---|
| 249.0557 | [M]⁺ (³⁵Cl) | Calculated exact mass for C₁₂H₁₀³⁵ClNO₂. |
| 250.0636 | [M+H]⁺ (³⁵Cl) | Protonated molecular ion. |
| 251.0527 | [M]⁺ (³⁷Cl) | Isotopic peak for ³⁷Cl isotope. |
| 252.0606 | [M+H]⁺ (³⁷Cl) | Protonated molecular ion with ³⁷Cl isotope. |
| 204.0661 | [M-COOH]⁺ | Fragment corresponding to the loss of the carboxylic acid group. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups. The spectrum of this compound will be dominated by a very broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch, and several peaks in the fingerprint region corresponding to the substituted quinoline core.[3][4]
Table 4: Predicted IR Absorption Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| 1610, 1575 | Medium | C=C / C=N stretch | Aromatic/Quinoline Ring |
| 1450 | Medium | C-H bend | CH₃ |
| 830 | Strong | C-Cl stretch | Aryl Halide |
Experimental Protocols
Synthesis of 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid
This protocol is adapted from general Gould-Jacobs procedures.[1]
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Condensation: In a round-bottom flask, combine 3-chloro-2-methylaniline (10 mmol) and diethyl 2-acetylmalonate (11 mmol). Heat the mixture at 120 °C for 2 hours. The reaction can be monitored by TLC.
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Cyclization: Allow the mixture to cool slightly. Add the viscous intermediate dropwise to a flask containing vigorously stirred Dowtherm A (20 mL) preheated to 250 °C. Maintain the temperature for 30 minutes.
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Workup 1: Cool the reaction mixture to below 100 °C and carefully dilute with petroleum ether (100 mL). The cyclized ester product will precipitate. Filter the solid, wash with petroleum ether, and dry.
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Saponification: Suspend the crude ester in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (30 mL). Reflux the mixture for 3 hours until a clear solution is obtained.
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Isolation: Cool the solution in an ice bath and acidify to pH ~3 using concentrated HCl. The carboxylic acid product will precipitate.
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Purification: Filter the solid product, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield pure 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.
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¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz. Use a proton-decoupled sequence. A 45° pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds are standard.
Mass Spectrometry
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Sample Preparation: Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile.
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Acquisition: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Acquire data in positive ion mode over a mass range of m/z 100-500.
IR Spectroscopy
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Sample Preparation: Place a small amount of the dry, purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
